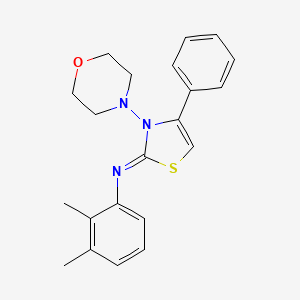

(Z)-2,3-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-7-6-10-19(17(16)2)22-21-24(23-11-13-25-14-12-23)20(15-26-21)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIGOVMWIBTBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2,3-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical formula: . Its structure features a thiazole moiety, which is known for contributing to various biological activities, particularly in anticancer and antimicrobial domains.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

- Anticancer Activity : Thiazole derivatives have shown promising results against multiple cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.

- Antimicrobial Properties : Thiazole-containing compounds have demonstrated significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, thus exhibiting anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethyl Substitution : The dimethyl groups at the 2 and 3 positions on the aniline ring enhance lipophilicity and may improve cellular uptake.

- Morpholino Group : The morpholino moiety is crucial for enhancing solubility and potentially improving interaction with biological targets.

- Thiazole Ring : The thiazole component is essential for the compound's interaction with various biomolecules, contributing to its anticancer and antimicrobial activities.

Anticancer Activity

A study examined the cytotoxic effects of thiazole derivatives, including this compound, against several cancer cell lines such as A431 and Jurkat. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer properties. Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, enhancing its cytotoxic potential .

Antimicrobial Efficacy

In vitro assays demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Properties

The compound was also evaluated for its anti-inflammatory effects through COX inhibition assays. Results indicated a notable reduction in COX-II activity, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Research Findings

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs share the thiazol-2(3H)-ylidene aniline core but differ in substituents, which significantly alter their physicochemical and biological properties:

Q & A

Basic: How can the Z-configuration of the imine group in this compound be confirmed experimentally?

Methodological Answer:

The Z-configuration is determined via single-crystal X-ray diffraction (SC-XRD) . Refinement using SHELXL (part of the SHELX suite) resolves stereochemistry by analyzing bond angles and torsion angles around the imine group . Complementary ¹H-¹H NOESY NMR can detect spatial proximity between protons on the thiazole ring and the 2,3-dimethylaniline moiety, confirming the Z-isomer . For validation, cross-check data against PLATON/ADDSYM to ensure no missed symmetry or twinning artifacts .

Basic: What synthetic routes are effective for preparing Schiff base analogues of this compound?

Methodological Answer:

Schiff base formation involves condensing 2,3-dimethylaniline with a carbonyl-containing thiazole precursor. Key steps:

- Step 1: Synthesize the thiazole-2(3H)-ylidene intermediate via cyclization of thiourea derivatives with α-haloketones (e.g., using acetic acid as a catalyst) .

- Step 2: React with 2,3-dimethylaniline under reflux in ethanol, monitored by TLC or HPLC to track imine formation .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and LC-MS .

Advanced: How can discrepancies in crystallographic data (e.g., bond length variations) be resolved during refinement?

Methodological Answer:

- Use SHELXL’s restraints to refine chemically equivalent bonds with deviations >3σ. Apply DELU and SIMU instructions to handle thermal motion anisotropy .

- Validate against IUCr checkCIF to flag outliers (e.g., bond lengths exceeding typical ranges for C-N or C-S bonds) .

- Cross-validate with DFT-optimized geometry (e.g., Gaussian09 at B3LYP/6-31G** level) to identify systematic errors in experimental data .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (e.g., CAM-B3LYP/6-311++G** basis set) and assign absorption bands to π→π* or n→π* transitions .

- Analyze frontier molecular orbitals (FMOs) to identify electron-rich regions (morpholino group) and electrophilic sites (thiazole ring) using software like GaussView .

- Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data to validate redox behavior .

Basic: What spectroscopic techniques characterize the morpholino and thiazole moieties?

Methodological Answer:

- FT-IR: Identify morpholino C-O-C stretching (~1100 cm⁻¹) and thiazole C=N stretching (~1600 cm⁻¹) .

- ¹H NMR: Assign morpholino protons (δ 3.6–3.8 ppm, multiplet) and thiazole CH3 groups (δ 2.1–2.3 ppm, singlet) .

- 13C NMR: Detect thiazole carbons (δ 150–160 ppm for C=N) and aniline aromatic carbons (δ 120–140 ppm) .

Advanced: How do steric effects from 2,3-dimethylaniline influence reactivity in electrophilic substitutions?

Methodological Answer:

- Use SC-XRD-derived torsion angles to quantify steric hindrance (e.g., dihedral angles between dimethyl groups and thiazole plane) .

- Perform DFT-based NBO analysis to evaluate hyperconjugative interactions stabilizing the Z-configuration and hindering electrophilic attack .

- Compare reactivity with less hindered analogues (e.g., unsubstituted aniline derivatives) via Hammett plots or kinetic studies .

Basic: What solubility characteristics are expected in common organic solvents?

Methodological Answer:

- Predict solubility using Hansen solubility parameters (δD, δP, δH). High solubility in dichloromethane (δ ~20 MPa¹/²) and methanol (δ ~29 MPa¹/²) is expected due to polar moieties (morpholino, thiazole) .

- Experimentally, perform gravimetric analysis by dissolving 10 mg in 1 mL solvent, filtering undissolved material, and evaporating to calculate % solubility .

Advanced: How can purity and structural integrity be validated post-synthesis?

Methodological Answer:

- HPLC-DAD/MS: Use a C18 column (ACN/water gradient) to detect impurities >0.1% .

- DSC/TGA: Confirm thermal stability (decomposition >200°C) and absence of solvent residues .

- SC-XRD: Compare experimental and simulated PXRD patterns to detect polymorphic impurities .

Basic: What role does the morpholino group play in stabilizing the compound?

Methodological Answer:

- The morpholino group enhances solubility via hydrogen bonding (N-O lone pairs interact with protic solvents) .

- Stabilizes the thiazole-imine system via conformational rigidity , as shown by restricted rotation in variable-temperature NMR .

Advanced: How does Hirshfeld surface analysis elucidate intermolecular interactions?

Methodological Answer:

- Generate Hirshfeld surfaces (CrystalExplorer) to visualize C-H···π (aniline-thiazole) and N-H···O (morpholino) interactions .

- Quantify interaction contributions via 2D fingerprint plots (e.g., H···H contacts >60% indicate van der Waals dominance) .

- Correlate with lattice energy calculations (PIXEL method) to assess packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.